molecular formula C20H20N4S B11427535 N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11427535
M. Wt: 348.5 g/mol
InChI Key: ZDBUVORKCYUMDZ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C20H20N4S

Molecular Weight

348.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C20H20N4S/c1-12-7-5-8-13(2)17(12)22-19-18(16-9-6-10-25-16)23-20-21-14(3)11-15(4)24(19)20/h5-11,22H,1-4H3

InChI Key

ZDBUVORKCYUMDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC=CS4

Origin of Product

United States

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